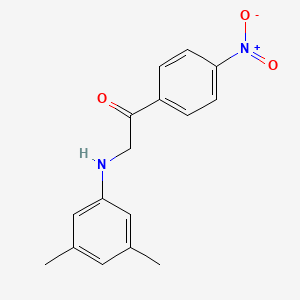![molecular formula C9H10N4O3 B14468014 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile CAS No. 70791-52-5](/img/structure/B14468014.png)
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a nitrile group, and an oxime functionality, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile typically involves the reaction of morpholine with cyanoacetic acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by subsequent reactions to introduce the oxime and nitrile functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the nitrile and oxime groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 4-(Cyanoacetyl)morpholine
Uniqueness
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is unique due to its combination of a morpholine ring, nitrile group, and oxime functionality.
Propriétés
Numéro CAS |
70791-52-5 |
|---|---|
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-(cyanomethoxy)-2-morpholin-4-yl-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H10N4O3/c10-1-4-16-12-8(7-11)9(14)13-2-5-15-6-3-13/h2-6H2 |
Clé InChI |
PIAMHXXESRZKOS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(=NOCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)





![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)





![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

